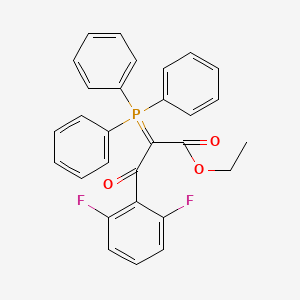
Z-L-Lysine benzyl ester 4-toluenesulfonate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-L-Lysine benzyl ester 4-toluenesulfonate salt is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol . It is also known by its systematic name, benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate 4-methylbenzenesulfonic acid . This compound is commonly used in peptide synthesis and other biochemical applications due to its unique properties.
準備方法
The synthesis of Z-L-Lysine benzyl ester 4-toluenesulfonate salt typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The resulting compound is then reacted with 4-toluenesulfonic acid to form the final salt . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
化学反応の分析
Z-L-Lysine benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield lysine and benzyl alcohol.
Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include acids, bases, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Z-L-Lysine benzyl ester 4-toluenesulfonate salt has several applications in scientific research:
Peptide Synthesis: It is widely used as a protected lysine derivative in the synthesis of peptides and proteins.
Bioconjugation: The compound can be used to modify biomolecules for various biochemical assays and studies.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties.
作用機序
The mechanism of action of Z-L-Lysine benzyl ester 4-toluenesulfonate salt primarily involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the amino group of lysine, preventing unwanted side reactions during peptide synthesis . The ester group can be selectively hydrolyzed to release the free lysine residue at the desired stage of the synthesis .
類似化合物との比較
Z-L-Lysine benzyl ester 4-toluenesulfonate salt can be compared with other protected lysine derivatives such as:
Nα-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the ester and sulfonate groups.
Nα-Fmoc-L-lysine: Uses a different protecting group (fluorenylmethyloxycarbonyl) and is commonly used in solid-phase peptide synthesis.
Nα-Boc-L-lysine: Uses a tert-butyloxycarbonyl protecting group and is also used in peptide synthesis.
The uniqueness of this compound lies in its combination of protecting groups, which provide specific reactivity and stability advantages in certain synthetic applications .
特性
IUPAC Name |
benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBHXHGFSEBTK-FYZYNONXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2Z)-3-cyano-2-[(2,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B8228178.png)
![[4-[(2-Methylpropylamino)methyl]phenyl] ethanesulfonate;hydrochloride](/img/structure/B8228180.png)
![[4-[(2-Methoxyethylamino)methyl]phenyl] methanesulfonate;hydrochloride](/img/structure/B8228182.png)







![5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8228228.png)


